molecular formula C23H31N3O4S B11281083 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B11281083
M. Wt: 445.6 g/mol
InChI Key: ABJGAKLODRWTJG-UHFFFAOYSA-N
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Description

2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a morpholine ring, and an oxolane moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole core and the morpholine ring. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Coupling Reactions: The final step involves coupling the indole core with the morpholine ring and the oxolane moiety using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole or morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE
  • **2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H31N3O4S

Molecular Weight

445.6 g/mol

IUPAC Name

2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C23H31N3O4S/c1-16-11-26(12-17(2)30-16)23(28)14-25-13-21(19-7-3-4-8-20(19)25)31-15-22(27)24-10-18-6-5-9-29-18/h3-4,7-8,13,16-18H,5-6,9-12,14-15H2,1-2H3,(H,24,27)

InChI Key

ABJGAKLODRWTJG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4

Origin of Product

United States

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